3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid hydrochloride
Description
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid hydrochloride is a hydrophilic compound featuring a propanoic acid backbone linked to a triethylene glycol (PEG-3) chain terminated by a primary amine group, which is protonated as a hydrochloride salt. Its molecular formula is C₉H₂₀ClNO₆, with a molecular weight of 273.71 g/mol (CAS 663921-15-1; hydrochloride form inferred from structural analogs) . This compound is widely utilized in drug delivery systems, nanotechnology, and bioconjugation due to its water solubility, amine reactivity, and PEG spacer, which enhances biocompatibility and reduces immunogenicity .
Properties
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5.ClH/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12;/h1-8,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPMJFPYRHPDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include 2-aminoethanol and ethylene oxide. The reaction involves the stepwise addition of ethylene oxide to 2-aminoethanol, followed by further reactions to introduce additional ether groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be carried out in large reactors under controlled conditions. The process would involve the use of catalysts to facilitate the reactions and ensure high yields. Purification steps, such as distillation and crystallization, would be employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the ether or amine groups, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary amines.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It may serve as a probe or reagent in biochemical studies, helping to understand biological processes. Medicine: Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations :
- Amino Group Variants: The target compound’s primary amine enables conjugation with carboxylates or activated carbonyls, whereas RL-4390’s Fmoc-protected amine requires deprotection for reactivity . The maleimide group in the pyrrole dione derivative (CAS 518044-40-1) targets thiols for site-specific bioconjugation .
- PEG Chain Length : The PEG-3 spacer in the target compound balances hydrophilicity and steric flexibility. Shorter PEG chains (e.g., PEG-2 in methyl ester analog) reduce solubility but enhance membrane permeability .
- Acid vs. Ester : The free carboxylic acid in the target compound supports aqueous solubility and covalent bonding to amines, while methyl esters (e.g., CAS 2445792-37-8) serve as prodrugs with delayed hydrolysis .
Table 2: Property Comparison
Key Findings :
- The hydrochloride salt in the target compound enhances water solubility compared to neutral amines (e.g., RL-4390 requires organic solvents for synthesis) .
- Aminooxy-containing analogs (e.g., CAS 2044713-01-9) exhibit unique reactivity toward carbonyl groups but lack the primary amine’s versatility in forming amide bonds .
Biological Activity
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid hydrochloride, also known by its CAS number 127457-78-7, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on recent studies and findings.
- Molecular Formula : C₇H₁₆ClNO₄
- Molecular Weight : 213.66 g/mol
- CAS Number : 127457-78-7
- Appearance : White to yellowish powder
- Storage Conditions : Keep in a dark place, inert atmosphere, at 2-8°C
The compound's biological activity stems from its structural features, particularly the amino and carboxylic acid functional groups. These groups facilitate interactions with various biological targets, including proteins and nucleic acids. The presence of the ethylene glycol chains enhances solubility and bioavailability, making it suitable for therapeutic applications.
Key Mechanisms:
- Protein Interaction : The amino group can form amide bonds with carboxylic acids on proteins, potentially modulating their activity.
- Cell Membrane Permeability : The ethylene glycol moieties increase hydrophilicity, aiding in cellular uptake.
- Ligand Activity : The compound has been noted for its role in drug delivery systems and as a building block in peptide synthesis.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapies. For instance, compounds similar to 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid have shown promise in inhibiting specific cancer cell lines by disrupting mitotic processes.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been explored for its ability to protect neuronal cells from apoptosis under stress conditions.
Case Studies
-
Cancer Cell Line Studies
- In vitro studies involving human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis compared to untreated controls.
- Mechanistic studies indicated that the compound interfered with the normal mitotic spindle formation, leading to cell cycle arrest.
-
Neuroprotection in Animal Models
- Animal studies showed that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal loss and improved functional outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
